molecular formula C18H15F2NO2S B2943598 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-difluorobenzamide CAS No. 2034313-67-0

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-difluorobenzamide

Cat. No. B2943598
CAS RN: 2034313-67-0
M. Wt: 347.38
InChI Key: GHURXTHRWYYPAC-UHFFFAOYSA-N
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Description

Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . Difluorobenzamide is a type of benzamide that has two fluorine atoms attached to the benzene ring.


Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions .


Molecular Structure Analysis

The molecular structure of benzo[b]thiophene involves a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The exact structure of “N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-difluorobenzamide” is not available in the literature I found.


Chemical Reactions Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

Benzo[b]thiophene is a white solid with a density of 1.15 g/cm3. It has a melting point of 32 °C and a boiling point of 221 °C . The physical and chemical properties of “N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-difluorobenzamide” are not specified in the literature I found.

Scientific Research Applications

Antimicrobial Activity

Some benzothiophene compounds have displayed high antibacterial activity against various microorganisms, including Staphylococcus aureus .

Antioxidant Capacity

Certain benzothiophene analogues have shown high antioxidant capacities, potentially better than standard antioxidants .

Serotonin Receptor Affinity

Arylpiperazine moiety and benzo[b]thiophene ring substitutions have been studied for their binding affinity to serotonin receptors .

Photochromic Systems

Benzothiophene derivatives have been synthesized for studying the effects of substitution on absorption bands and reactivities in photochromic systems .

Inhibition of Nicotine Metabolism

Benzothiophene-2-methanol has been evaluated for its potential to inhibit CYP2A6-mediated nicotine metabolism, which could be useful in smoking reduction therapy .

Organic Semiconductor Characteristics

Benzothiophene derivatives have been used to explore the impact of extended π-conjugation on the physicochemical characteristics of organic semiconductors .

Synthesis of Thiophene Derivatives

Benzothiophene compounds have been involved in cyclization reactions to provide trisubstituted thiophene derivatives with potential applications in various fields .

Safety and Hazards

Benzo[b]thiophene causes serious eye irritation and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, it should be washed off immediately with soap and plenty of water .

properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO2S/c1-18(23,16-9-11-4-2-3-5-15(11)24-16)10-21-17(22)12-6-7-13(19)14(20)8-12/h2-9,23H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHURXTHRWYYPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)F)F)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-difluorobenzamide

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